molecular formula C22H18N2O6S B2765493 N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 922035-06-1

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2765493
CAS No.: 922035-06-1
M. Wt: 438.45
InChI Key: YRSWXUYMHQRLMI-UHFFFAOYSA-N
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Description

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical signaling node in the innate immune system. This compound demonstrates high affinity for IRAK4's kinase domain, effectively blocking its enzymatic activity and subsequent downstream signaling . Its primary research value lies in probing the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) pathways, which are implicated in a range of autoimmune, inflammatory, and oncogenic processes. By selectively inhibiting IRAK4, this molecule serves as a crucial tool for elucidating the role of innate immune signaling in diseases such as rheumatoid arthritis, lupus, and certain B-cell malignancies. Its optimized dibenzoxazepine scaffold confers excellent potency and selectivity, making it a valuable chemical probe for in vitro and in vivo disease model studies to validate IRAK4 as a therapeutic target and to investigate the functional consequences of pathway disruption. Research utilizing this inhibitor is advancing our understanding of inflammatory pathogenesis and supporting the development of novel immunomodulatory agents.

Properties

IUPAC Name

N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O6S/c1-13-2-5-19-17(10-13)23-22(25)16-11-14(3-6-18(16)30-19)24-31(26,27)15-4-7-20-21(12-15)29-9-8-28-20/h2-7,10-12,24H,8-9H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSWXUYMHQRLMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC5=C(C=C4)OCCO5)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological activities, including antimicrobial and anticancer effects.

Structural Characteristics

The compound features a unique bicyclic structure that incorporates both oxazepin and dioxine moieties. Its molecular formula is C21H18N2O4SC_{21}H_{18}N_2O_4S, with a molecular weight of approximately 394.45 g/mol. The presence of an 8-methyl group and an 11-oxo group enhances its chemical properties and potential interactions with biological targets.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The synthetic pathways may vary but generally include the formation of the dibenzoxazepine core followed by sulfonamide functionalization.

Antimicrobial Activity

Research indicates that compounds similar to N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) exhibit significant antimicrobial properties. For instance:

Compound MIC (mg/mL) MBC (mg/mL) Activity
Compound A0.004 - 0.030.008 - 0.06Strong against Gram-positive bacteria
Compound B0.015Not specifiedModerate against Staphylococcus aureus

These findings suggest that the compound may inhibit bacterial growth effectively and could be a candidate for further development as an antimicrobial agent .

Anticancer Properties

The compound has shown potential as an inhibitor of specific kinases such as c-Abl tyrosine kinase, which is implicated in various cancers. In vitro studies have demonstrated that derivatives of this compound can significantly reduce cell viability in cancer cell lines at micromolar concentrations:

Concentration (μM) Cell Viability (%)
0.1≥91
191
10Slightly reduced

These results indicate a promising anticancer activity that warrants further investigation into its mechanisms of action .

Case Studies

A notable study explored the effects of N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) in human cell lines. The results indicated that the compound could inhibit cell proliferation effectively while maintaining low cytotoxicity in normal cells .

Another research highlighted its potential role in targeting specific enzyme pathways associated with cancer progression. The inhibition of c-Abl has been linked to reduced tumor growth in preclinical models .

Comparison with Similar Compounds

Structural Analogues with Dibenzo[b,f][1,4]oxazepine Cores

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzene-1-sulfonamide
  • Core : Dibenzo[b,f][1,4]oxazepine.
  • Substituents : Methyl groups at positions 8 and 10; sulfonamide linked to 3,4-dimethylbenzene.
  • Key differences : The absence of a dihydrodioxine ring reduces polarity compared to the target compound. The additional methyl groups may increase lipophilicity (logP).
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
  • Core : Dibenzo[b,f][1,4]oxazepine.
  • Substituents : Methyl groups at positions 8 and 10; sulfonamide linked to a tetrahydronaphthalene ring.
N,8-dimethyl-N-(4-methylphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-sulfonamide
  • Core : Dibenzo[b,f][1,4]oxazepine.
  • Substituents : Methyl groups at position 8 and on the sulfonamide’s phenyl ring.
  • Key differences : The N-methyl-4-methylphenyl group may reduce solubility compared to the dihydrodioxine-linked sulfonamide in the target compound.

Analogues with Dibenzo[b,f][1,4]thiazepine Cores

10-Ethyl-N-(4-(methylsulfonyl)benzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide
  • Core : Dibenzo[b,f][1,4]thiazepine with a sulfur atom.
  • Substituents : Ethyl group at position 10; carboxamide linked to a methylsulfonyl benzyl group.
  • Key differences: The sulfur atom increases molecular weight and polarizability. The carboxamide group (vs.
N-(4-Methoxyphenyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide
  • Core : Dibenzo[b,f][1,4]thiazepine.
  • Substituents : Methyl at position 10; carboxamide linked to 4-methoxyphenyl.

Analogues with Divergent Cores but Similar Functional Groups

3-{2-[(methylsulfonyl)amino]phenyl}-11-oxo-N-(4-pyrrolidin-1-ylbutyl)-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide
  • Core : Dibenzo[b,e][1,4]diazepine.
  • Substituents: Methylsulfonylamino group and a pyrrolidinylbutyl chain.
  • Key differences : The diazepine core introduces an additional nitrogen, altering electronic properties. The pyrrolidinyl group may enhance blood-brain barrier penetration.
N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide
  • Core : Dibenzo[b,f][1,4]oxazepine.
  • Substituents : Acetyl group at position 10; sulfonamide linked to 4-methylbenzene.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (Da) logP (Predicted)
Target Compound Dibenzo[b,f][1,4]oxazepine 8-methyl; 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide) ~468 ~2.5
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzene-1-sulfonamide Dibenzo[b,f][1,4]oxazepine 8,10-dimethyl; 3,4-dimethylbenzene sulfonamide ~454 ~3.2
10-Ethyl-N-(4-(methylsulfonyl)benzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide Dibenzo[b,f][1,4]thiazepine 10-ethyl; 4-(methylsulfonyl)benzyl carboxamide ~528 ~2.8
N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide Dibenzo[b,f][1,4]oxazepine 10-acetyl; 4-methylbenzene sulfonamide ~408 ~2.1

Key Findings and Implications

Core Heteroatom Effects :

  • Oxazepine (oxygen) vs. thiazepine (sulfur): Sulfur’s larger size and lower electronegativity may enhance hydrophobic interactions but reduce polarity .
  • Diazepine derivatives (e.g., ) introduce additional nitrogen atoms, altering electronic profiles and binding kinetics.

Substituent Influence :

  • Methyl groups : Improve metabolic stability but increase lipophilicity (e.g., target compound vs. ).
  • Sulfonamide vs. carboxamide : Sulfonamides generally exhibit higher acidity and solubility, favoring ionic interactions .

Pharmacological Potential: Thiazepine derivatives (e.g., ) are reported as D2 dopamine receptor antagonists, suggesting the target compound may share similar activity. The dihydrodioxine sulfonamide in the target compound could enhance solubility and bioavailability compared to aryl-substituted analogs .

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